molecular formula C16H14N2 B12525114 Pyridazine, 5-ethyl-3-(2-naphthalenyl)- CAS No. 670274-45-0

Pyridazine, 5-ethyl-3-(2-naphthalenyl)-

Katalognummer: B12525114
CAS-Nummer: 670274-45-0
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: QIXCUZMMHLRSEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridazine, 5-ethyl-3-(2-naphthalenyl)- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridazine, 5-ethyl-3-(2-naphthalenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or dicarbonyl compounds. For instance, the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of pyridazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridazine, 5-ethyl-3-(2-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of pyridazine, 5-ethyl-3-(2-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazine: The parent compound with a simpler structure.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Pyrimidine: A similar diazine with nitrogen atoms at the 1 and 3 positions.

Uniqueness

Pyridazine, 5-ethyl-3-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the naphthalenyl group enhances its aromaticity and potential for π-π stacking interactions, making it a valuable scaffold in drug design .

Eigenschaften

CAS-Nummer

670274-45-0

Molekularformel

C16H14N2

Molekulargewicht

234.29 g/mol

IUPAC-Name

5-ethyl-3-naphthalen-2-ylpyridazine

InChI

InChI=1S/C16H14N2/c1-2-12-9-16(18-17-11-12)15-8-7-13-5-3-4-6-14(13)10-15/h3-11H,2H2,1H3

InChI-Schlüssel

QIXCUZMMHLRSEW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=NN=C1)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.